Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 4-(6-ethoxypyrimidin-4-yl)-3-methylpiperazine-1-carboxylate

Medicinal Chemistry Synthetic Intermediate Regioisomer Differentiation

Tert-butyl 4-(6-ethoxypyrimidin-4-yl)-3-methylpiperazine-1-carboxylate (CAS 1353952-97-2) is a synthetic small molecule belonging to the pyrimidine-piperazine hybrid class, with the molecular formula C16H26N4O3 and a molecular weight of 322.40 g/mol. The compound features a tert-butyloxycarbonyl (Boc)-protected piperazine ring substituted at the 3-position with a methyl group and N-linked to a 4-ethoxypyrimidine moiety.

Molecular Formula C16H26N4O3
Molecular Weight 322.409
CAS No. 1353952-97-2
Cat. No. B2863679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(6-ethoxypyrimidin-4-yl)-3-methylpiperazine-1-carboxylate
CAS1353952-97-2
Molecular FormulaC16H26N4O3
Molecular Weight322.409
Structural Identifiers
SMILESCCOC1=NC=NC(=C1)N2CCN(CC2C)C(=O)OC(C)(C)C
InChIInChI=1S/C16H26N4O3/c1-6-22-14-9-13(17-11-18-14)20-8-7-19(10-12(20)2)15(21)23-16(3,4)5/h9,11-12H,6-8,10H2,1-5H3
InChIKeyOHSMTPJFOHVDLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 4-(6-ethoxypyrimidin-4-yl)-3-methylpiperazine-1-carboxylate (CAS 1353952-97-2): Baseline Identity for Procurement


Tert-butyl 4-(6-ethoxypyrimidin-4-yl)-3-methylpiperazine-1-carboxylate (CAS 1353952-97-2) is a synthetic small molecule belonging to the pyrimidine-piperazine hybrid class, with the molecular formula C16H26N4O3 and a molecular weight of 322.40 g/mol [1]. The compound features a tert-butyloxycarbonyl (Boc)-protected piperazine ring substituted at the 3-position with a methyl group and N-linked to a 4-ethoxypyrimidine moiety . It is primarily utilized as a protected intermediate building block in medicinal chemistry for the construction of kinase-directed libraries and bioactive molecules [2].

Why In-Class Substitution of CAS 1353952-97-2 Requires Rigorous Structural Verification


Pyrimidine-piperazine building blocks within the CAS 1353952 series share a conserved ethoxypyrimidine core but diverge critically in piperazine substitution pattern, ring heteroatom identity, and linker connectivity. The presence (3-methyl vs. 2-methyl vs. des-methyl) and position of the methyl group on the piperazine ring profoundly alters the conformational landscape, steric environment, and downstream pharmacophore geometry upon Boc-deprotection [1]. Additionally, substitution of the piperazine nitrogen with a piperidine oxygen linker or replacement of the ethoxy group with a methoxy-methylthio system introduces distinct hydrogen-bonding and lipophilic profiles that render biological SAR non-transferable . Procurement without explicit batch-level verification of regioisomeric identity (3-methyl vs. 2-methyl positional isomer) risks introducing a structurally similar but functionally divergent intermediate into a synthetic sequence.

Quantitative Differentiation Evidence: CAS 1353952-97-2 Against Its Closest Structural Analogs


Regioisomeric Identity: 3-Methyl vs. 2-Methyl Piperazine Substitution Defines Distinct Chemical Entities

CAS 1353952-97-2 bears a methyl substituent at the 3-position of the piperazine ring, as confirmed by the SMILES string O=C(N1CC(C)N(C2=NC=NC(OCC)=C2)CC1)OC(C)(C)C and the InChIKey OHSMTPJFOHVDLV-UHFFFAOYSA-N [1]. The closest regioisomeric analog, tert-butyl 4-(6-ethoxypyrimidin-4-yl)-2-methylpiperazine-1-carboxylate (CAS 1353972-65-2), places the methyl group at the 2-position, yielding the distinct InChIKey CNAVFGQFFIMUNW-UHFFFAOYSA-N . These two compounds, despite sharing the identical molecular formula (C16H26N4O3) and molecular weight (322.40 g/mol), are chromatographically separable and non-interchangeable in downstream coupling reactions where the spatial orientation of the secondary amine (post-Boc deprotection) dictates the geometry of the final ligand-target interaction [2]. The des-methyl analog (CAS 1353965-84-0, MW 308.38 g/mol) further differs in both mass and topological polar surface area due to the absence of the methyl group entirely .

Medicinal Chemistry Synthetic Intermediate Regioisomer Differentiation

Vendor QC Purity Benchmarks: 95% vs. 98% Minimum Purity Options Across Suppliers

Multiple vendors supply CAS 1353952-97-2 under standardized purity specifications with batch-level QC documentation including NMR, HPLC, and GC certificates [1]. AKSci lists a minimum purity specification of 95% , while Bidepharm also specifies a standard purity of 95% . MolCore and Leyan offer a higher minimum purity of 98% (NLT 98%) for this compound . In contrast, the 2-methyl regioisomer (CAS 1353972-65-2) is listed as a discontinued product by CymitQuimica, indicating constrained supply availability , and the des-methyl analog (CAS 1353965-84-0) is priced at £126.00 per 100 mg (Fluorochem) versus approximately 3,877 RMB/1g for the 98% purity grade of the target compound , providing a quantitative procurement cost-comparison baseline.

Quality Control Procurement Purity Specification

Physicochemical Profile: XLogP3 and Hydrogen Bond Acceptor Count Differentiate from Des-Methyl and Piperidine Analogs

Computed physicochemical descriptors from PubChem reveal that CAS 1353952-97-2 possesses an XLogP3 value of 2.4, a hydrogen bond acceptor count (HBA) of 6, and zero hydrogen bond donors (HBD) [1]. These values position the compound in a favorable property space for CNS drug-like permeability (Lipinski-compliant for MW and logP). The des-methyl analog (CAS 1353965-84-0) has a lower molecular weight (308.38 vs. 322.40) and one fewer rotatable bond due to the absence of the methyl substituent , while the piperidine ether analog (CAS 1353972-77-6) replaces a nitrogen hydrogen bond acceptor with an oxygen, altering the HBA count . Within the broader pyrimidine-piperazine class, an ethoxy substituent at the pyrimidine 6-position confers distinct logP and solubility characteristics compared to methoxy or methylthio variants, as evidenced by SAR studies in histamine H4 receptor and kinase inhibitor programs [2].

Drug Design Physicochemical Properties Lead Optimization

Boc-Protected Intermediate Utility: Orthogonal Deprotection Enables Modular Library Synthesis

The Boc (tert-butyloxycarbonyl) protecting group on the piperazine N1 nitrogen of CAS 1353952-97-2 enables selective deprotection under acidic conditions (e.g., TFA/DCM or HCl/dioxane) to reveal a free secondary amine while leaving the 4-ethoxypyrimidine moiety intact . This orthogonal reactivity is critical for modular synthesis strategies where the free amine is subsequently functionalized via amide coupling, reductive amination, or sulfonylation. In the patent literature, alkylated piperazine compounds featuring analogous Boc-protected 3-methylpiperazine intermediates have been extensively employed in the synthesis of BTK inhibitors (WO2013067277A1) and JAK/Syk kinase inhibitors (EP2903970A2) [1][2]. The 3-methyl substituent adjacent to the N4-arylpyrimidine attachment point introduces conformational constraint that modulates the orientation of the deprotected piperazine nitrogen, a feature that SAR studies in the histamine H4 receptor series have identified as critical for target affinity [3].

Synthetic Chemistry Building Block Library Synthesis

GHS Hazard Profile: H302/H315/H319 Classification Guides Safe Handling Protocols

According to vendor safety data, CAS 1353952-97-2 is classified under GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation), with the GHS07 pictogram and 'Warning' signal word [1]. An identical hazard profile is reported for the des-methyl analog (CAS 1353965-84-0) . This consistent hazard classification across the ethoxypyrimidine-piperazine series means that safety handling requirements are uniform, but the target compound's specific purity documentation and storage condition recommendations (sealed in dry, 2-8°C) provide procurement teams with compound-specific handling parameters that differentiate it from analogs that may require different storage (e.g., -20°C for certain methoxy-methylthio derivatives) .

Laboratory Safety Procurement Compliance Risk Assessment

Optimal Application Scenarios for Tert-butyl 4-(6-ethoxypyrimidin-4-yl)-3-methylpiperazine-1-carboxylate in Drug Discovery


BTK/JAK/Syk Kinase Inhibitor Library Synthesis Using Boc-Deprotected 3-Methylpiperazine Scaffolds

The compound serves as a key protected intermediate for constructing alkylated piperazine libraries targeting Bruton's Tyrosine Kinase (BTK), Janus Kinase (JAK), and Spleen Tyrosine Kinase (Syk), as evidenced by patent WO2013067277A1 and EP2903970A2, where analogous 3-methylpiperazine-pyrimidine intermediates undergo Boc deprotection followed by N-functionalization to generate potent kinase inhibitors [1][2]. The conformational constraint imposed by the 3-methyl substituent modulates the orientation of the deprotected amine relative to the pyrimidine core, enabling fine-tuning of kinase selectivity profiles.

Histamine H4 Receptor Ligand Optimization Leveraging Methylpiperazine Pharmacophore Requirement

SAR studies have identified the basic methylpiperazine moiety as a necessary substructure for high histamine H4 receptor (H4R) affinity within pyrimidine-containing ligand series [3]. CAS 1353952-97-2, with its 3-methylpiperazine core and ethoxypyrimidine substitution, provides a pre-assembled scaffold that can be deprotected and further derivatized to explore H4R ligand space, particularly in anti-inflammatory and immunomodulatory programs.

Regioisomerically Pure Intermediate for gp120-CD4 Inhibitor and Antiviral SAR Exploration

Piperazine derivatives featuring pyrimidine substitution have demonstrated activity as gp120-CD4 interaction inhibitors in cell-based antiviral assays [4]. The regioisomeric identity of the 3-methyl (vs. 2-methyl) substitution on the piperazine ring may influence the conformational presentation of the pharmacophore to the gp120 binding pocket. Procuring CAS 1353952-97-2 with verified 3-methyl regioisomeric purity (supported by NMR and HPLC certificates) ensures that structure-activity relationship conclusions are not confounded by regioisomeric contamination .

Modular Synthesis of CNS-Penetrant Kinase Probes with Optimized logP and HBA Profile

With a computed XLogP3 of 2.4 and a hydrogen bond acceptor count of 6, the compound occupies a favorable physicochemical property space for CNS drug-like permeability [5]. Medicinal chemists can utilize this building block to generate deprotected amine intermediates for late-stage diversification, confident that the core scaffold does not inherently violate Lipinski parameters, thereby reducing the need for extensive property optimization during lead generation.

Quote Request

Request a Quote for Tert-butyl 4-(6-ethoxypyrimidin-4-yl)-3-methylpiperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.